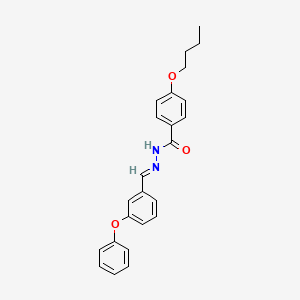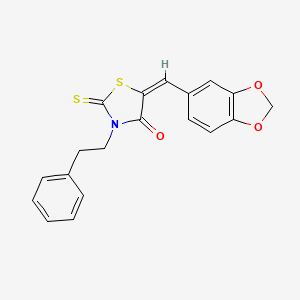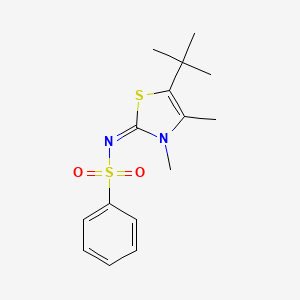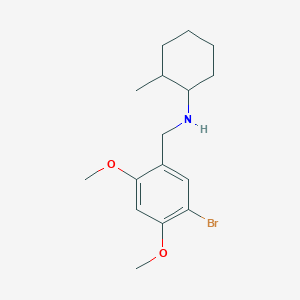![molecular formula C16H21N3O4S B3861031 3-(3,4-dimethoxyphenyl)-N-[(4-morpholinylamino)carbonothioyl]acrylamide](/img/structure/B3861031.png)
3-(3,4-dimethoxyphenyl)-N-[(4-morpholinylamino)carbonothioyl]acrylamide
Übersicht
Beschreibung
3-(3,4-dimethoxyphenyl)-N-[(4-morpholinylamino)carbonothioyl]acrylamide, commonly known as MOR-C-Thio, is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of acrylamides and is synthesized using a specific method.
Wissenschaftliche Forschungsanwendungen
MOR-C-Thio has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that MOR-C-Thio exhibits potent anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. The compound works by inhibiting the activity of a specific enzyme, which is overexpressed in cancer cells, leading to cell death.
Another potential application of MOR-C-Thio is in the field of neuroscience. Studies have shown that the compound has neuroprotective properties and can protect neurons from damage caused by oxidative stress. This makes it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
The mechanism of action of MOR-C-Thio involves the inhibition of a specific enzyme called carbonic anhydrase IX (CAIX). This enzyme is overexpressed in cancer cells and plays a crucial role in the survival and growth of cancer cells. By inhibiting the activity of CAIX, MOR-C-Thio induces cell death in cancer cells. In addition, MOR-C-Thio also exhibits antioxidant properties, which contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
MOR-C-Thio has been shown to have several biochemical and physiological effects. In cancer cells, the compound induces cell death by inhibiting the activity of CAIX. In addition, MOR-C-Thio also inhibits the growth and proliferation of cancer cells. In neurons, the compound exhibits neuroprotective properties by protecting neurons from oxidative stress-induced damage. MOR-C-Thio has also been shown to have anti-inflammatory effects, which contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MOR-C-Thio in lab experiments is its high purity. The synthesis method yields a pure product, which makes it easier to study the compound's effects. In addition, MOR-C-Thio has been shown to be stable under various conditions, which makes it suitable for long-term storage. However, one of the limitations of using MOR-C-Thio in lab experiments is its relatively high cost compared to other compounds.
Zukünftige Richtungen
There are several future directions for the study of MOR-C-Thio. One potential direction is to further investigate its anti-cancer activity against different types of cancer cells. Another direction is to study its neuroprotective effects in more detail, with a focus on its potential applications in the treatment of neurodegenerative diseases. In addition, more research is needed to understand the compound's mechanism of action and to identify potential side effects, if any. Finally, there is a need to develop more cost-effective synthesis methods for MOR-C-Thio to make it more accessible for scientific research.
Eigenschaften
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(morpholin-4-ylcarbamothioyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-21-13-5-3-12(11-14(13)22-2)4-6-15(20)17-16(24)18-19-7-9-23-10-8-19/h3-6,11H,7-10H2,1-2H3,(H2,17,18,20,24)/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPGFYGZHZBPRL-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC(=S)NN2CCOCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC(=S)NN2CCOCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxo-N-(3-pyridinylmethyl)acetamide](/img/structure/B3860958.png)



![ethyl 4-({4-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoate](/img/structure/B3860974.png)
![N'-[1-(2,5-dimethoxyphenyl)ethylidene]nicotinohydrazide](/img/structure/B3860979.png)




![N-[(4-morpholinylamino)carbonothioyl]-3-phenylacrylamide](/img/structure/B3861012.png)
![N-(3,6-dihydro[1,2,3]triazolo[4,5-e][1,2,3]benzotriazol-4-yl)acetamide](/img/structure/B3861017.png)
![2-[(2-methylphenyl)amino]-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B3861023.png)
